molecular formula C30H38F2N2O7S2 B1195610 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine;methanesulfonic acid CAS No. 77862-93-2

1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine;methanesulfonic acid

Cat. No.: B1195610
CAS No.: 77862-93-2
M. Wt: 640.8 g/mol
InChI Key: GETNYSZHXJZOLF-RDRKJGRWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an antipsychotic or antidepressant agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications .

Properties

CAS No.

77862-93-2

Molecular Formula

C30H38F2N2O7S2

Molecular Weight

640.8 g/mol

IUPAC Name

1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;methanesulfonic acid

InChI

InChI=1S/C28H30F2N2O.2CH4O3S/c29-26-12-8-24(9-13-26)28(25-10-14-27(30)15-11-25)33-22-21-32-19-17-31(18-20-32)16-4-7-23-5-2-1-3-6-23;2*1-5(2,3)4/h1-15,28H,16-22H2;2*1H3,(H,2,3,4)/b7-4+;;

InChI Key

GETNYSZHXJZOLF-RDRKJGRWSA-N

SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC=CC4=CC=CC=C4

Isomeric SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C/C=C/C4=CC=CC=C4

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC=CC4=CC=CC=C4

Synonyms

1-(2-(di-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenyl-2-propenyl)piperazine dimethanesulfonate
GBR 13069
GBR-13069

Origin of Product

United States

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